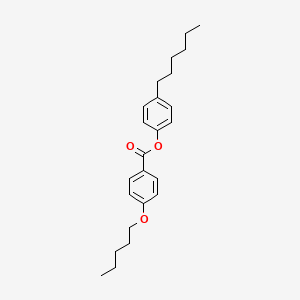
Propanedioic acid, 2,2'-oxybis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanedioic acid, 2,2’-oxybis-, also known as malonic acid, is a dicarboxylic acid with the chemical formula C3H4O4. It is a white crystalline solid that is soluble in water and commonly used in organic synthesis. The compound is characterized by two carboxyl groups attached to a central carbon atom, making it a versatile building block in various chemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Malonic acid can be synthesized through several methods. One classical method involves the reaction of chloroacetic acid with sodium cyanide to form cyanoacetic acid, which is then hydrolyzed to produce malonic acid . Another method involves the hydrolysis of diethyl malonate or dimethyl malonate .
Industrial Production Methods
Industrial production of malonic acid typically involves the hydrolysis of dimethyl malonate or diethyl malonate. This process is preferred due to its efficiency and cost-effectiveness . Additionally, microbial fermentation of renewable feedstocks has been explored as an environmentally friendly alternative .
Analyse Chemischer Reaktionen
Types of Reactions
Malonic acid undergoes various chemical reactions, including:
Decarboxylation: Heating malonic acid results in the loss of a carbon dioxide molecule, forming acetic acid.
Esterification: Reaction with alcohols in the presence of an acid catalyst to form esters.
Amidation: Reaction with amines to form amides.
Common Reagents and Conditions
Decarboxylation: Typically requires heating to around 135-137°C.
Esterification: Requires an acid catalyst such as sulfuric acid and an alcohol.
Amidation: Involves the use of amines and often requires a dehydrating agent.
Major Products
Decarboxylation: Produces acetic acid.
Esterification: Produces esters such as diethyl malonate.
Amidation: Produces amides.
Wissenschaftliche Forschungsanwendungen
Malonic acid has a wide range of applications in scientific research:
Wirkmechanismus
Malonic acid acts as a competitive inhibitor of the enzyme succinate dehydrogenase in the Krebs cycle. It binds to the active site of the enzyme, preventing the usual substrate, succinate, from binding and undergoing dehydrogenation . This inhibition helps researchers study the metabolic pathways and energy production in cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Oxalic acid: Another dicarboxylic acid with the formula C2H2O4.
Succinic acid: A dicarboxylic acid with the formula C4H6O4.
Fumaric acid: An unsaturated dicarboxylic acid with the formula C4H4O4.
Uniqueness
Malonic acid is unique due to its ability to undergo decarboxylation easily, making it a valuable intermediate in organic synthesis. Its role as a competitive inhibitor in the Krebs cycle also sets it apart from other dicarboxylic acids .
Eigenschaften
CAS-Nummer |
55203-13-9 |
|---|---|
Molekularformel |
C6H6O9 |
Molekulargewicht |
222.11 g/mol |
IUPAC-Name |
2-(dicarboxymethoxy)propanedioic acid |
InChI |
InChI=1S/C6H6O9/c7-3(8)1(4(9)10)15-2(5(11)12)6(13)14/h1-2H,(H,7,8)(H,9,10)(H,11,12)(H,13,14) |
InChI-Schlüssel |
KDBDEFYTFKYDHF-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(=O)O)(C(=O)O)OC(C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



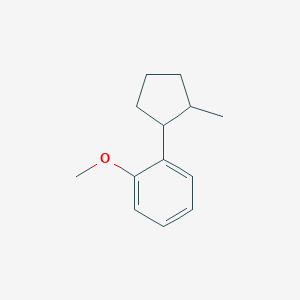
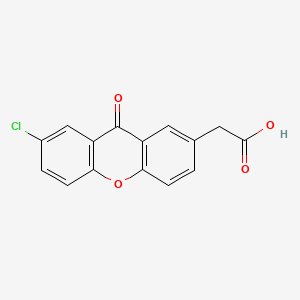
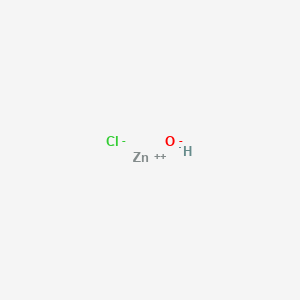
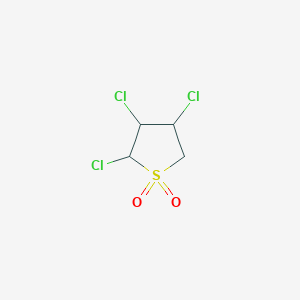
![2-[(Naphthalen-1-yl)amino]benzoyl chloride](/img/structure/B14641158.png)
![1-{4-[Dibutyl(methyl)silyl]butyl}piperidine](/img/structure/B14641160.png)
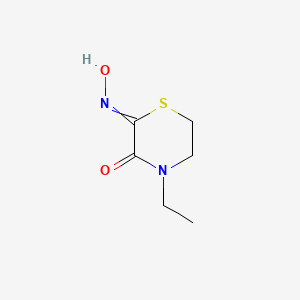

![Propanoic acid, 2-hydroxy-3-[2-(2-propenyloxy)phenoxy]-](/img/structure/B14641179.png)
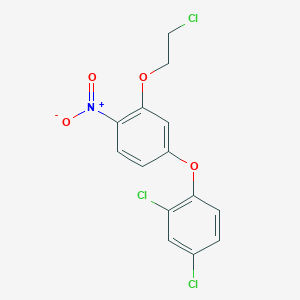
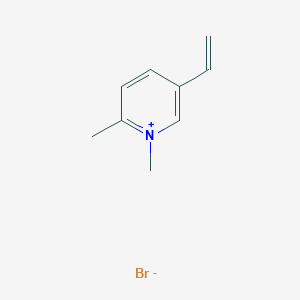
![{2-[(4-Cyclopropylphenyl)sulfanyl]phenyl}acetic acid](/img/structure/B14641213.png)
